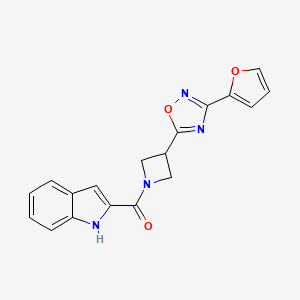
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on related piperazinyl oxazolidinone antibacterial agents, which share structural similarities with the compound , highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These studies are significant for understanding the compound's potential role in developing new antibacterial treatments (J. Tucker et al., 1998).
Antitumor and Anticancer Activity
Derivatives of dihydropyrimidine, which resemble the functional groups in the given chemical structure, have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. Such studies contribute to the development of novel cancer therapeutics by exploring different molecular frameworks (K. Venkateshwarlu et al., 2014).
Neurological Disease Imaging
Compounds structurally related to the given chemical have been synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease using PET scans. This research underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Structural Analysis and Antiproliferative Activity
Research into compounds with similar structural components, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their antiproliferative activity and molecular structure through X-ray diffraction studies. These findings contribute to the understanding of how molecular structure influences biological activity (S. Benaka Prasad et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine moieties . .
Mode of Action
The presence of a pyrimidine ring and a piperidine ring in the structure suggests potential interactions with biological targets via hydrogen bonding, ionic interactions, or hydrophobic effects . The morpholine moiety could also contribute to the compound’s solubility and bioavailability .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it might be involved in pathways where pyrimidine derivatives play a crucial role
Pharmacokinetics
The presence of a morpholine ring might enhance the compound’s solubility, potentially affecting its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with metabolic enzymes and transporters, which are currently unknown.
Result of Action
Based on its structure, the compound might interact with cellular targets, leading to changes in cellular functions . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-21(24-17(2)23-16)29-20-4-3-9-26(15-20)22(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMICCJOEVEMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
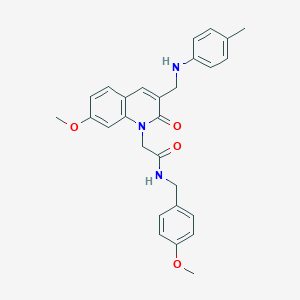
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
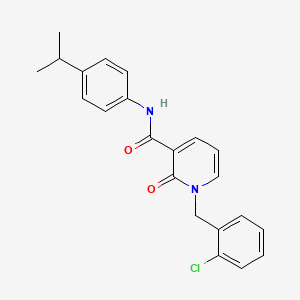
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
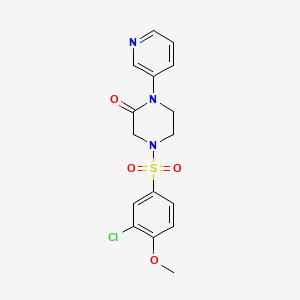
![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)
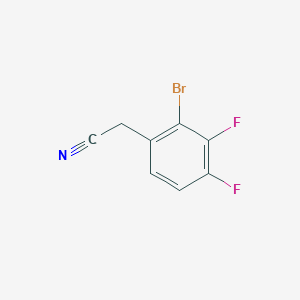

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
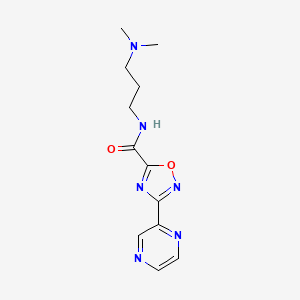
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2986706.png)
